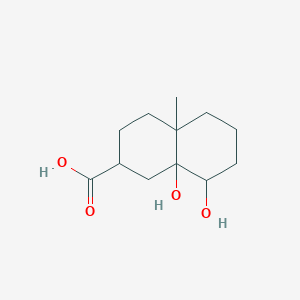
Dibutyl-p-cresol
Overview
Description
Dibutyl-p-cresol (also known as 2,3-DIBUTYL-4-METHYLPHENOL) is a chemical compound with the molecular formula C15H24O . It has a molecular weight of 220.35 g/mol .
Synthesis Analysis
A continuous-flow diazotization-hydrolysis protocol has been developed for the synthesis of p-cresol, a precursor to Dibutyl-p-cresol . The starting material, p-toluidine, is diazotized to produce a diazonium intermediate, followed by a neutralization reaction with urea and subsequent hydrolysis to yield p-cresol .
Molecular Structure Analysis
The molecular structure of Dibutyl-p-cresol consists of a phenol group with two butyl groups and one methyl group attached to the benzene ring . The InChI representation of the molecule is InChI=1S/C15H24O/c1-4-6-8-13-12(3)10-11-15(16)14(13)9-7-5-2/h10-11,16H,4-9H2,1-3H3 .
Chemical Reactions Analysis
While specific chemical reactions involving Dibutyl-p-cresol are not detailed in the search results, it’s known that cresols, which include Dibutyl-p-cresol, originate from the intestinal microbial metabolism of dietary amino acids .
Physical And Chemical Properties Analysis
Dibutyl-p-cresol has a density of 0.9±0.1 g/cm³ . Its boiling point is 322.2±11.0 °C at 760 mmHg . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .
Scientific Research Applications
Environmental Impact and Soil Microbiome Alteration
- Impact on Soil Microbiome : Dibutyl phthalate (DBP), often used as a plasticizer, alters the microbiome and functions of black soils. High DBP concentrations result in reduced operational taxonomic unit (OTU) richness and Shannon index in bacteria and fungi, indicating a disturbance in soil microbial diversity and metabolic activity, ultimately impacting soil ecosystem function (Wang et al., 2016).
Chemical Analysis and Purification Techniques
- Fourier Transform Infrared Spectroscopy Analysis : The passive film produced during acidic phenol electro-oxidation, including p-cresol and its analogs, has been analyzed using Fourier Transform Infrared Spectroscopy, providing insights into the chemical structures formed during such oxidation processes (Gattrell & Kirk, 1992).
- Crystallization Techniques : Research on dibutyl cresol isomers has led to insights into their solubility and the development of crystallization techniques for extracting high-purity compounds, including ionol from different feedstocks (Sulimov & Kukushkin, 1972).
- Purification and Purity Determination : Techniques such as recrystallization and zone melting have been employed for the purification of 2,6-Di-tert-butyl-P-cresol, demonstrating effective methods for enhancing the purity of industrial products (Yin De-zhong, 2006).
Medical and Biological Research
- Neurological Impact : High-dose dibutyl phthalate improves spatial learning in male rats and is associated with increased hippocampal BDNF expression, suggesting potential neurological effects of DBP exposure (Li et al., 2010).
- Microbial Origins in Fermentation Processes : The microbial origins of p-cresol in the Chinese liquor-making process have been explored, indicating its significance as a major off-odor component and its correlation with certain microbial genera (Du et al., 2017).
- Role in Bacterial Competition : The production of para-cresol by Clostridium difficile affects microbial diversity and membrane integrity of Gram-negative bacteria, highlighting its role in bacterial competition and survival in the gut microbiome (Passmore et al., 2018).
Industrial and Chemical Processes
- Alkylation Reaction Study : The alkylation reaction of mixed p-cresol and m-cresol with isobutyiene, analyzed via gas-mass spectrometry, provides insights into industrial processes involving cresol compounds (Zhang Qiang, 2012).
Environmental Degradation Techniques
- Fenton Oxidation Process : The Fenton oxidation process has been used to treat wastewater containing cresols, demonstrating its effectiveness in chemical oxygen demand (COD) removal and the degradation of cresol isomers (Kavitha & Palanivelu, 2005).
Safety and Hazards
Dibutyl-p-cresol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
2,3-dibutyl-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-6-8-13-12(3)10-11-15(16)14(13)9-7-5-2/h10-11,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRKTGYVXQRDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=CC(=C1CCCC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549386 | |
| Record name | 2,3-Dibutyl-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl-p-cresol | |
CAS RN |
29997-25-9 | |
| Record name | 2,3-Dibutyl-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

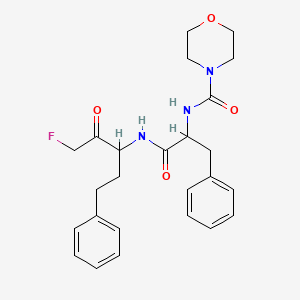
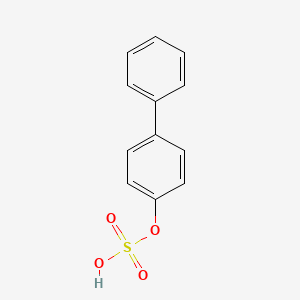
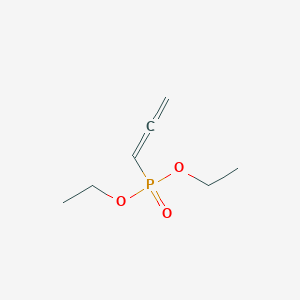
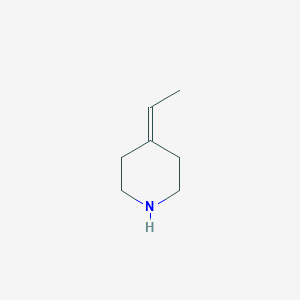
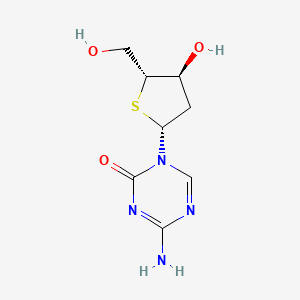
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid](/img/structure/B3060958.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-5-(dodecanoylamino)-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B3060959.png)
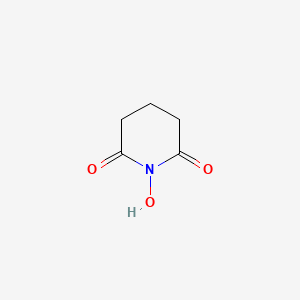
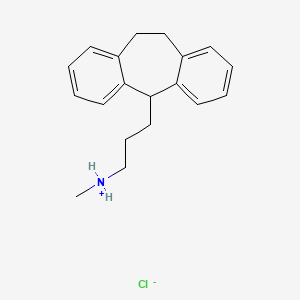


![Benzoic acid, 4-[(hydroxyamino)methyl]-](/img/structure/B3060966.png)

